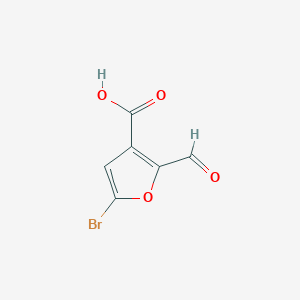5-Bromo-2-formylfuran-3-carboxylic acid
CAS No.: 1824373-39-8
Cat. No.: VC4943361
Molecular Formula: C6H3BrO4
Molecular Weight: 218.99
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1824373-39-8 |
|---|---|
| Molecular Formula | C6H3BrO4 |
| Molecular Weight | 218.99 |
| IUPAC Name | 5-bromo-2-formylfuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrO4/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) |
| Standard InChI Key | WZXLZJYEHOSMLQ-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1C(=O)O)C=O)Br |
Introduction
5-Bromo-2-formylfuran-3-carboxylic acid is an organic compound belonging to the class of furan derivatives. It is characterized by a bromine atom, a formyl group, and a carboxylic acid functional group attached to a furan ring. This compound has garnered significant interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological applications.
Key Identifiers:
-
Chemical Formula:
-
CAS Number: 1824373-39-8
-
Molecular Weight: 219.99 g/mol
-
IUPAC Name: 5-bromo-2-formylfuran-3-carboxylic acid
Stability:
The compound is stable under inert conditions but may degrade upon exposure to moisture or light. Proper storage at low temperatures (e.g., 4°C) is recommended to maintain its integrity .
Synthesis
The synthesis of 5-Bromo-2-formylfuran-3-carboxylic acid involves multi-step reactions, often starting with bromination of furan derivatives followed by functionalization of the formyl and carboxylic acid groups.
General Synthesis Steps:
-
Bromination: Introduction of a bromine atom at the 5-position of the furan ring.
-
Formylation: Addition of a formyl group (-CHO) at the 2-position.
-
Carboxylation: Incorporation of the carboxylic acid group (-COOH) at the 3-position.
-
Purification: Use of solvents like dichloromethane or chloroform to isolate the product with high purity.
Reaction Conditions:
-
Catalysts such as aluminum chloride are commonly used.
-
Continuous flow reactors may be employed for industrial-scale synthesis to improve yield and scalability.
Reactivity and Applications
The compound's reactivity is derived from its functional groups:
-
Bromine Atom: Facilitates electrophilic substitution reactions.
-
Formyl Group: Enables nucleophilic addition reactions.
-
Carboxylic Acid Group: Participates in esterification and amidation reactions.
Applications:
-
Organic Synthesis: Used as a building block for more complex molecules.
-
Medicinal Chemistry: Investigated for potential biological activities, including enzyme inhibition and receptor binding.
-
Material Science: May serve as a precursor for designing advanced materials.
Hazard Classification:
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
Precautions:
-
Use personal protective equipment (PPE) such as gloves and goggles during handling.
-
Store under dry, inert conditions away from light and moisture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume